molecular formula C8H13NO2 B12889413 1-(3-Isopropylisoxazol-5-yl)ethanol

1-(3-Isopropylisoxazol-5-yl)ethanol

Cat. No.: B12889413
M. Wt: 155.19 g/mol
InChI Key: GBQBRQMVTOWOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isopropylisoxazol-5-yl)ethanol is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

The synthesis of 1-(3-Isopropylisoxazol-5-yl)ethanol typically involves the cycloaddition of nitrile oxides with alkynes, a reaction known as the 1,3-dipolar cycloaddition. This method is highly regioselective and can be performed under mild conditions. The reaction conditions often involve the use of catalysts such as copper (I) chloride or ruthenium (II) complexes . Industrial production methods may employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Isopropylisoxazol-5-yl)ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Isopropylisoxazol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Isopropylisoxazol-5-yl)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Isopropylisoxazol-5-yl)ethanol can be compared with other isoxazole derivatives, such as:

  • 1-(3-Propylisoxazol-5-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific isopropyl group, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(3-propan-2-yl-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C8H13NO2/c1-5(2)7-4-8(6(3)10)11-9-7/h4-6,10H,1-3H3

InChI Key

GBQBRQMVTOWOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.